molecular formula C28H28FN3O2 B12126836 1-Benzyl-2'-(4-fluorophenyl)-7'-methoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

1-Benzyl-2'-(4-fluorophenyl)-7'-methoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B12126836
M. Wt: 457.5 g/mol
InChI Key: AFCWOZSDBTXAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2’-(4-fluorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-Benzyl-2’-(4-fluorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves multiple steps. The synthetic route typically starts with the preparation of the piperidine and pyrazolo[1,5-c][1,3]benzoxazine moieties, followed by their spirocyclization. Common reagents used in these reactions include phenylhydrazine, aldehydes, and various catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and tetrahydrofuran, and catalysts such as palladium and platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-2’-(4-fluorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar compounds include other spiro compounds and pyrazolo derivatives. Compared to these, 1-Benzyl-2’-(4-fluorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its specific structural features and the presence of the fluorophenyl and methoxy groups.

Properties

Molecular Formula

C28H28FN3O2

Molecular Weight

457.5 g/mol

IUPAC Name

1'-benzyl-2-(4-fluorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C28H28FN3O2/c1-33-26-9-5-8-23-25-18-24(21-10-12-22(29)13-11-21)30-32(25)28(34-27(23)26)14-16-31(17-15-28)19-20-6-3-2-4-7-20/h2-13,25H,14-19H2,1H3

InChI Key

AFCWOZSDBTXAMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3(CCN(CC3)CC4=CC=CC=C4)N5C2CC(=N5)C6=CC=C(C=C6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.